molecular formula C12H16O3 B8115986 BCN-O-Acetic Acid

BCN-O-Acetic Acid

Cat. No.: B8115986
M. Wt: 208.25 g/mol
InChI Key: QAMWPGSYLBBPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-O-Acetic Acid is a bioorthogonal reagent used primarily for bioconjugation. It is designed to add a bicyclo[6.1.0]nonyne (BCN) group to biomolecules such as proteins and nucleic acids. This compound is particularly useful for “click” reactions with azides, enabling efficient and specific labeling without interfering with other biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-O-Acetic Acid can be synthesized through various chemical routes. One common method involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) to form BCN acid. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and liquid-liquid extraction to purify the final product .

Mechanism of Action

BCN-O-Acetic Acid exerts its effects through bioorthogonal reactions, specifically SPAAC and IEDDA reactions. These reactions involve the formation of stable covalent bonds between the BCN group and azides or tetrazines, respectively. The high reactivity and specificity of these reactions allow for efficient labeling of biomolecules without disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high reactivity and specificity in bioorthogonal reactions. Its ability to form stable covalent bonds under mild conditions makes it particularly valuable for biological and medical applications .

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)8-15-7-11-9-5-3-1-2-4-6-10(9)11/h9-11H,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMWPGSYLBBPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCC(=O)O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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